
6-chloro-N-(4-methoxybenzyl)-2-methylpyrimidin-4-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ring Transformations in Heterocyclic Compounds
Research on reactions of heterocyclic halogeno compounds with nucleophiles highlights the versatility of pyrimidine derivatives in chemical transformations. Specifically, investigations into the conversion of 2,6-dibromopyridine by potassium amide in liquid ammonia into 4-amino-2-methylpyrimidine reveal the potential for ring transformations and meta-rearrangement reactions. This study suggests a foundational understanding of how derivatives of pyrimidine can undergo structural changes, offering pathways to new compounds with varied applications (Hertog, Plas, Pieterse, & Streef, 2010).
Crystal Structure and Molecular Interactions
Investigations into the crystal structure and molecular interactions of related compounds, such as 2-{5-Chloro-2-[(4-methoxybenzyl)amino]phenyl}-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol, reveal the significance of intramolecular and intermolecular hydrogen bonding. These studies shed light on how such compounds can form stable structures through specific spatial arrangements, potentially influencing their reactivity and physical properties (Butcher, Jasinski, Mayekar, Yathirajan, & Narayana, 2007).
DFT and Molecular Docking Studies
DFT (Density Functional Theory) and molecular docking studies on similar chemical entities demonstrate the utility of computational chemistry in predicting the behavior and interactions of pyrimidine derivatives. For instance, research on “4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine” explores its potential as an alpha-2-imidazoline receptor agonist, offering insights into its biological activity and interaction with proteins. This approach is invaluable for the design and development of new pharmaceuticals and materials (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).
Antituberculous Activity of Arylaminopyrimidines
The synthesis and biological evaluation of arylaminopyrimidines for their antituberculous effects underscore the medicinal chemistry applications of pyrimidine derivatives. Research in this area reveals how modifications to the pyrimidine core can lead to compounds with significant biological activity, offering potential pathways for the development of new treatments (Erkin & Krutikov, 2007).
Synthetic Approaches and Chemical Characterization
Further studies focus on synthetic methods for creating pyrimidine derivatives and their subsequent chemical characterization. Such research is critical for developing efficient synthesis routes and understanding the properties of these compounds, facilitating their application in various scientific and industrial fields (Lei-ming, 2012).
Eigenschaften
IUPAC Name |
6-chloro-N-[(4-methoxyphenyl)methyl]-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-16-12(14)7-13(17-9)15-8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVRVAARPHOKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

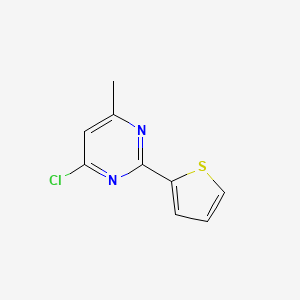
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1453521.png)
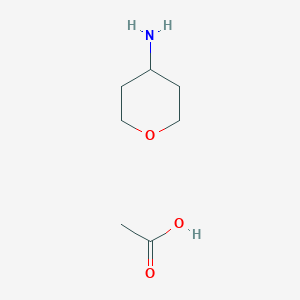
![1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride](/img/structure/B1453523.png)
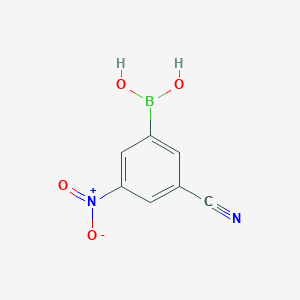



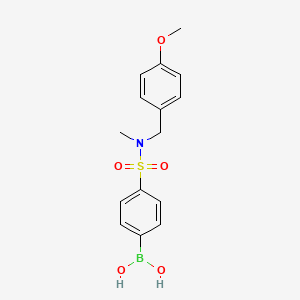
![7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B1453534.png)

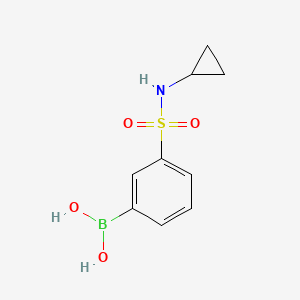

![[1-(Prop-2-en-1-yl)cyclopentyl]methanol](/img/structure/B1453540.png)